

Spectral Data Analysis of Pierreione B: A Technical Guide

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Compound of Interest

Compound Name: *Pierreione B*

Cat. No.: *B1180610*

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Abstract

Pierreione B, a pyranoisoflavone isolated from the leaves and twigs of *Antheroporum pierrei*, has demonstrated notable selectivity for solid tumors with minimal cytotoxicity, marking it as a compound of interest for further investigation in oncology.^{[1][2]} This technical guide provides a comprehensive overview of the available spectral data for **Pierreione B**, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for the isolation and characterization of this natural product are also presented to facilitate further research and development.

Spectroscopic Data

The structural elucidation of **Pierreione B** was accomplished through a combination of spectroscopic techniques. The data presented herein is compiled from the primary literature describing its isolation and characterization.^[3]

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of **Pierreione B**.

Parameter	Value	Reference
Molecular Formula	C ₂₆ H ₂₈ O ₇	[3]
Molecular Weight	452.496 g/mol	[4]
Method	HRESIMS	[3]

Infrared (IR) Spectroscopy

The IR spectrum of **Pierreione B** indicates the presence of hydroxyl and conjugated carbonyl functional groups, consistent with its isoflavone structure.[3]

Wavenumber (cm ⁻¹)	Functional Group	Reference
3425	O-H stretching (hydroxyl)	[3]
2974	C-H stretching	[3]
1639	C=O stretching (conjugated carbonyl)	[3]
1621	C=C stretching (aromatic)	[3]
1515	C=C stretching (aromatic)	[3]
1477	C-H bending	[3]
1269	C-O stretching	[3]
1203	C-O stretching	[3]
1141	C-O stretching	[3]
1110	C-O stretching	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Pierreione B** were found to be closely related to those of its analogue, Pierreione A. The key distinction is the absence of a methoxy group at the C-5 position in **Pierreione B**, which is instead replaced by an aromatic proton observed at δ 7.85.

[3][5] The optical rotation data for **Pierreione B** was similar to that of Pierreione A, suggesting an R configuration at the C-2''' position.[3]

Experimental Protocols

The isolation and characterization of **Pierreione B** involved a multi-step process, as detailed in the initial discovery.[3]

Extraction and Isolation

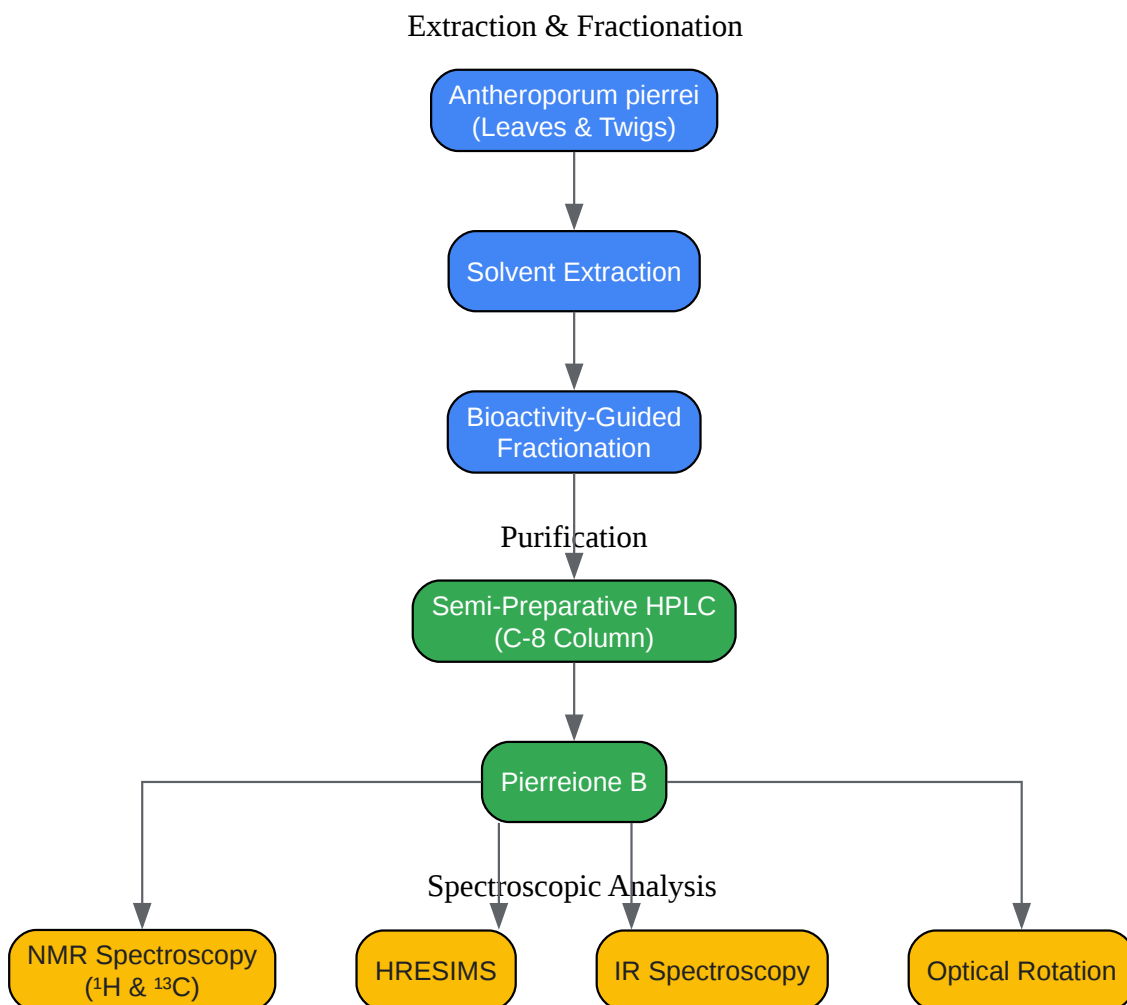
- Plant Material Extraction: The leaves and twigs of *Antheroporum pierrei* were subjected to extraction.
- Bioactivity-Guided Fractionation: The crude extract underwent bioactivity-guided fractionation to isolate compounds with selective toxicity toward solid tumor cell lines.
- Chromatographic Separation: Final purification of **Pierreione B** was achieved using High-Performance Liquid Chromatography (HPLC) with a C-8 semi-preparative column.[6]

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were acquired to determine the chemical structure.
- Mass Spectrometry: HRESIMS was performed to establish the molecular formula.[3]
- IR Spectroscopy: An IR spectrum was obtained to identify key functional groups.[3]
- Optical Rotation: The specific rotation was measured to infer the stereochemistry.[3]

Workflow and Structural Information

The following diagrams illustrate the experimental workflow for the isolation and characterization of **Pierreione B**, as well as its chemical structure.



Pierreione B

Structure: 3'-methoxy-4'-(2R,3-dihydroxy-3-methylbutoxyl)-3'',3''-dimethylpyrano-(6,7)-isoflavone



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